molecular formula C24H22FN5O2S B2402113 N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203045-75-3

N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2402113
CAS RN: 1203045-75-3
M. Wt: 463.53
InChI Key: YRHIILZABLLJEC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O2S and its molecular weight is 463.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally similar to our subject, have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).

  • Analgesic and Anti-inflammatory Properties : Another study synthesized novel [1,3]thiazolo[4,5-d]pyridazinones, closely related to the compound , and tested them for their analgesic and anti-inflammatory activities, finding promising results (Demchenko et al., 2015).

Alternative Product Synthesis

  • Synthesis of Alternative Products : In a study focusing on the cyclocondensation of related compounds, N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide were obtained as alternative products (Krauze et al., 2007).

Antimicrobial Activity

  • Antimycobacterial Activity : Fluorinated Benzothiazolo Imidazole Compounds, structurally similar to our compound, showed promising antimicrobial activity (Sathe et al., 2011).

  • Novel Thiazole Derivatives : The synthesis of novel thiazoles, related to the compound of interest, demonstrated significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

  • Antimicrobial Resistance Studies : Substituted 2-aminobenzothiazoles derivatives, closely related to the target compound, were synthesized and evaluated for antimicrobial activity, offering insights into combating antimicrobial resistance (Anuse et al., 2019).

Src Kinase Inhibitory and Anticancer Activities

  • Src Kinase Inhibition and Anticancer Effects : N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives were synthesized and evaluated for Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).

Stable Isotope-Labeled Antibacterial Agents

  • Stable Isotope-Labeled Synthesis : The synthesis of a stable isotope-labeled antibacterial agent, structurally related to the target compound, was detailed, contributing to the field of antibacterial agent development (Lin & Weaner, 2012).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

  • PI3K/mTOR Dual Inhibitors : Investigations into various 6,5-heterocycles, including compounds structurally similar to our target compound, were conducted to improve metabolic stability in PI3K/mTOR inhibitors (Stec et al., 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2S/c25-17-11-5-6-12-18(17)26-19(31)15-30-23(32)21-22(20(28-30)16-9-3-1-4-10-16)33-24(27-21)29-13-7-2-8-14-29/h1,3-6,9-12H,2,7-8,13-15H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHIILZABLLJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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